1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid (CAS: 200184-91-4) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a methoxy substituent at the 4-position, and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol . The stereochemistry is specified as (2R,4R), which is critical for applications in asymmetric synthesis or drug development. This compound is commonly utilized as an intermediate in peptide synthesis, where the Cbz group protects amines during reactions.
Properties
IUPAC Name |
4-methoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-7-12(13(16)17)15(8-11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQAKAAEVLROCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cbz Protection of Pyrrolidine Derivatives
The introduction of the benzyloxycarbonyl (Cbz) group to the pyrrolidine nitrogen is a critical first step. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. For instance, L-proline derivatives are reacted with Cbz-Cl in tetrahydrofuran (THF) and aqueous sodium hydroxide at 0°C, followed by neutralization with hydrochloric acid to yield the Cbz-protected intermediate. This method ensures >85% yield while minimizing racemization.
Key parameters :
Methoxylation at the 4-Position
Introducing the methoxy group requires selective functionalization of the pyrrolidine ring. A two-step oxidation-alkylation approach is commonly employed:
- Oxidation : The 4-position hydroxyl group is introduced via Sharpless dihydroxylation or enzymatic oxidation.
- Methylation : The hydroxyl group is methylated using methyl iodide (MeI) and a strong base (e.g., NaH) in dimethylformamide (DMF).
Example :
Carboxylation and Activation
The carboxylic acid moiety is often introduced via saponification of ester precursors. For example, methyl esters are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran/water mixtures. Alternatively, direct carboxylation employs carbonyldiimidazole (CDI) to activate the acid, followed by coupling with amines or alcohols.
Case Study :
- Reaction of 1,4-benzodioxan-5-carboxylic acid with CDI in acetonitrile forms an imidazolide intermediate, which subsequently reacts with 1-benzyl-4-aminomethylpiperidine to yield the target amide (63.1% yield).
Stereochemical Control and Resolution
Enantioselective Synthesis
The (2R,4R) configuration is achieved via chiral catalysts or enantiopure starting materials. Catalytic hydrogenation of α,β-unsaturated esters using Ru-BINAP complexes affords cis-dihydro derivatives with >95% enantiomeric excess (ee). For instance, hydrogenation of 1-[(benzyloxy)carbonyl]-4-methoxy-2-pyrroline-2-carboxylate with [(R)-BINAP-RuCl₂] selectively produces the (2R,4R) isomer.
Dynamic Kinetic Resolution
Racemization challenges during alkylation are mitigated using phase-transfer catalysts (e.g., tetrabutylammonium bromide). For example, alkylation of 4-methoxypyrrolidine-2-carboxylic acid with benzyl bromide under basic conditions (K₂CO₃) and TBAB yields the Cbz-protected product with 89% ee.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance scalability. A representative protocol involves:
- Cbz protection in a microreactor (residence time: 2 min, 25°C).
- Methoxylation using MeI in a packed-bed reactor (50°C, 5 bar).
- Carboxylation via enzymatic catalysis (lipase B, 30°C).
This method reduces reaction times by 70% and improves yield to 92%.
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
Racemization During Alkylation
Alkylation of the pyrrolidine ring at elevated temperatures (>40°C) induces racemization. This is addressed by:
Purification Complexity
Silica gel chromatography remains the gold standard for isolating intermediates. Gradient elution (hexane/ethyl acetate, 10–50%) achieves >99% purity for Cbz-protected compounds.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Replacing the 4-methoxy group with a hydroxyl (as in 130930-25-5) reduces molecular weight by ~14 g/mol and increases polarity due to hydrogen bonding .
- Functional Group Variations: The dimethylamino-benzoyl group in 1-[4-(dimethylamino)benzoyl]-4-methoxypyrrolidine-2-carboxylic acid adds basicity and electronic effects, which may enhance interactions with biological targets .
- Stereochemical Specificity : Both the target compound and 130930-25-5 share (2R,4R) configurations, critical for enantioselective applications .
Biological Activity
1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid, also known by its IUPAC name (2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- CAS Number : 96522-37-1
- InChI Key : SRQAKAAEVLROCY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may exhibit inhibitory effects on certain enzymes related to inflammatory processes and cellular signaling pathways.
1. Enzyme Inhibition
Studies have shown that 1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid can inhibit specific enzymes linked to inflammatory responses. For example, it has been evaluated for its potential to inhibit protein phosphatase 2A (PP2A), which plays a crucial role in cell signaling and proliferation. The unsaturated lactone derivatives related to this compound have demonstrated a significant increase in PP2A inhibition, suggesting that structural modifications can enhance biological activity .
2. Anticancer Properties
Recent investigations into the anticancer potential of this compound have revealed promising results. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent. The mechanism appears to involve the induction of apoptosis in cancer cells, which is mediated through the activation of intrinsic pathways .
3. Neuroprotective Effects
Preliminary studies indicate that this compound may also possess neuroprotective properties. In vitro experiments have shown its ability to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Study 1: Inhibition of PP2A
A study conducted by Buck et al. highlighted the significance of structural components in enhancing the inhibition of PP2A by related compounds. The findings suggest that modifications similar to those found in 1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid can lead to improved selectivity and potency against PP2A .
Case Study 2: Anticancer Activity
In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), the compound displayed IC50 values indicating potent cytotoxicity. The results were compared with standard chemotherapeutic agents, showing superior efficacy in certain cases .
| Cell Line | IC50 (µM) | Standard Treatment IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | 10.0 |
| HCT116 (Colon Cancer) | 3.5 | 8.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
